3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide
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Overview
Description
3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with fluoro, methoxy, oxan, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluoro-4-formyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide.
Scientific Research Applications
3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, while the oxan and pyridinyl groups can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzoic acid: Shares the fluoro and methoxy groups but lacks the oxan and pyridinyl substitutions.
4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide: Similar structure but without the fluoro group.
Uniqueness
3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is unique due to the combination of its functional groups, which can provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-17-5-4-14(11-16(17)20)19(23)22-18(13-6-9-25-10-7-13)15-3-2-8-21-12-15/h2-5,8,11-13,18H,6-7,9-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQYAHVVGMJYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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